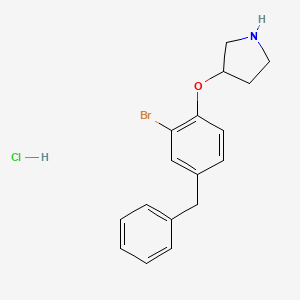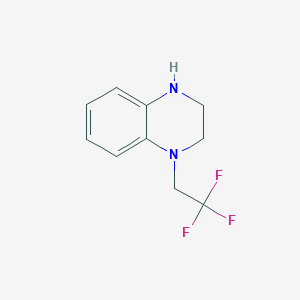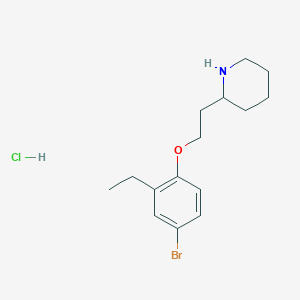
3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride” is a chemical compound that has been extensively studied. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride” includes a pyrrolidine ring, a benzyl group, and a bromophenoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride” are not detailed in the available literature, pyrrolidine compounds in general can undergo a variety of chemical reactions. These include N-heterocyclization of primary amines with diols, C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides, and more .科学的研究の応用
Synthesis and Microbiological Activity
The synthesis of pyrrolidine derivatives, starting from compounds related to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, has been studied, focusing on their microbiological activities. For instance, derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine have shown significant bacteriostatic and antituberculosis activity, demonstrating the compound's potential in antibiotic research (Miszke et al., 2008).
Cholinesterase Inhibitors
Research on benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which are structurally related to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, has shown their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrate moderate inhibitory effects against AChE and significant anti-BChE activity, indicating their potential in treating diseases like Alzheimer's (Pizova et al., 2017).
Synthesis of Dithiolium Derivatives
In another study, bromo-substituted pyrrolidin-1-yl derivatives, closely related to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, were synthesized and characterized. These compounds, including 4-(2-pyrrolidinyl-1,3-dithiol-2-ylium-4-yl)phenolates, are significant for their potential applications in various chemical syntheses and pharmaceutical research (Sarbu et al., 2019).
Antimicrobial Agents
Compounds synthesized from derivatives similar to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, such as 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones, have been evaluated for their antimicrobial properties. These compounds displayed notable antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Attia et al., 2013).
Antibacterial Activity of Cyanopyridine Derivatives
Research involving 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a compound structurally similar to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, led to the synthesis of cyanopyridine derivatives with notable antibacterial activity. These findings highlight the compound's relevance in creating new antibacterial agents (Bogdanowicz et al., 2013).
将来の方向性
The future directions for “3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
特性
IUPAC Name |
3-(4-benzyl-2-bromophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO.ClH/c18-16-11-14(10-13-4-2-1-3-5-13)6-7-17(16)20-15-8-9-19-12-15;/h1-7,11,15,19H,8-10,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHZAEIFXOAKQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride | |
CAS RN |
1220017-93-5 |
Source


|
| Record name | Pyrrolidine, 3-[2-bromo-4-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)
![2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374501.png)
![3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374502.png)
![3-[(Aminocarbonyl)amino]-2-methylbenzoic acid](/img/structure/B1374503.png)
![2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374504.png)
![3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1374505.png)
![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)

![3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374512.png)
![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)
![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)
![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)
